2',4'-Difluoro-2,2-dimethylpropiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPUYLELGWZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642483 | |
| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-71-4 | |
| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Blueprint of 2',4'-Difluoro-2,2-dimethylpropiophenone: An In-depth Technical Guide
Introduction: The Significance of Precise Characterization
In the landscape of modern drug discovery and materials science, the unequivocal structural elucidation of novel chemical entities is paramount. 2',4'-Difluoro-2,2-dimethylpropiophenone, a fluorinated aromatic ketone, represents a scaffold of significant interest due to the unique physicochemical properties imparted by its difluorophenyl and bulky tert-butyl moieties. The fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity, while the sterically hindered ketone may influence reaction kinetics and molecular conformation. This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, offering a foundational blueprint for its synthesis and identification. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis tailored for researchers, scientists, and drug development professionals.
Synthesis Protocol: A Practical Approach via Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Experimental Workflow: Synthesis of this compound
An In-Depth Technical Guide to 2',4'-Difluoro-2,2-dimethylpropiophenone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2',4'-Difluoro-2,2-dimethylpropiophenone. As a fluorinated aryl ketone, this compound represents a valuable building block in medicinal chemistry, offering unique electronic properties that can enhance the pharmacological profiles of drug candidates. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to provide a robust predictive profile and practical insights for its use in research and drug development.
Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry
Fluorine has become a cornerstone in modern drug design. The introduction of fluorine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, and bioavailability. Aryl ketones, in turn, are versatile intermediates in the synthesis of a wide array of biologically active compounds. The convergence of these two features in molecules like this compound offers a powerful tool for medicinal chemists. The difluoro substitution on the phenyl ring can modulate the compound's electronic and lipophilic properties, while the propiophenone core provides a reactive handle for further chemical transformations. This guide aims to provide a detailed understanding of this specific fluorinated ketone to facilitate its application in the synthesis of novel therapeutic agents.
Physicochemical Properties: A Comparative Analysis
Table 1: Predicted and Comparative Physical Properties
| Property | This compound (Predicted) | 2,4-Difluoroacetophenone[1][2] | 2,2-Dimethylpropiophenone | Propiophenone[3][4][5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₂F₂O | C₈H₆F₂O | C₁₁H₁₄O | C₉H₁₀O |
| Molecular Weight | 200.21 g/mol | 156.13 g/mol | 162.23 g/mol | 134.18 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid | Liquid | Liquid | Colorless to pale yellow liquid |
| Boiling Point | Predicted: >220 °C | 80-81 °C / 25 mmHg | 219-222 °C | 218 °C |
| Density | Predicted: ~1.1-1.2 g/mL at 25 °C | 1.234 g/mL at 25 °C | 0.97 g/mL at 25 °C | 1.009 g/mL at 25 °C |
| Refractive Index | Predicted: ~1.49-1.51 (n20/D) | 1.488 (n20/D) | 1.508 (n20/D) | 1.526 (n20/D) |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene)[5][9] | - | - | Insoluble in water; Soluble in organic solvents |
The predicted properties for this compound are extrapolated from the trends observed in its structural analogs. The presence of the difluoro group is expected to increase the boiling point and density compared to the non-fluorinated 2,2-dimethylpropiophenone. The bulky tert-butyl group will likely result in a higher boiling point compared to the smaller 2,4-difluoroacetophenone.
Synthesis and Reactivity
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most probable and industrially scalable synthetic route to this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of 1,3-difluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation synthesis route.
Experimental Protocol: Conceptual Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or carbon disulfide).
-
Acyl Chloride Addition: 2,2-Dimethylpropanoyl chloride is dissolved in the same inert solvent and added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C).
-
Aromatic Substrate Addition: 1,3-Difluorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is primarily dictated by the ketone functional group. This allows for a variety of chemical transformations to generate a library of derivatives for drug discovery.
Caption: Potential derivatization pathways.
Applications in Drug Development
The structural motifs present in this compound make it a highly attractive starting material for the synthesis of novel drug candidates. The difluorophenyl group is a known pharmacophore in many active pharmaceutical ingredients (APIs).
Key Therapeutic Areas for Exploration:
-
Antifungal Agents: Difluorophenyl derivatives are prominent in antifungal drugs such as fluconazole. The core structure of the target molecule can be elaborated to synthesize novel triazole-containing antifungal agents.
-
Enzyme Inhibitors: The propiophenone moiety can be modified to create compounds that target specific enzymes. For instance, derivatives of 2,4-dihydroxyacetophenone have been explored as phosphodiesterase inhibitors[4].
-
Neurological Disorders and Cancer: Fluorinated amino acids, which can be synthesized from related precursors, are utilized in the development of therapeutics for neurological disorders and cancer[3].
Spectral Data and Characterization (Predicted)
While experimental spectra for the target molecule are not available, predictions can be made based on its structure and data from analogous compounds.
Table 2: Predicted Spectral Data
| Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), and complex aromatic signals due to fluorine coupling. Data for 2',4'-difluoroacetophenone shows aromatic protons between 6.8 and 8.0 ppm[10]. |
| ¹³C NMR | A carbonyl signal (~200 ppm), signals for the tert-butyl carbons, and aromatic carbon signals showing C-F coupling. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
| Mass Spec (MS) | A molecular ion peak (M+) at m/z 200.21. Fragmentation patterns would likely show loss of the tert-butyl group and the carbonyl group. The mass spectrum of 2',4'-difluoroacetophenone shows a molecular ion at m/z 156 and a base peak at m/z 141[10]. |
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for 2,4-difluoroacetophenone, it should be handled with care.
GHS Hazard Statements for 2,4-Difluoroacetophenone (as a proxy):
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising, albeit currently under-characterized, chemical entity with significant potential in medicinal chemistry and drug discovery. This technical guide, by synthesizing predictive data and information from closely related analogs, provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a roadmap for its application in the development of novel therapeutic agents. As research in fluorinated pharmaceuticals continues to expand, the utility of such well-designed building blocks will undoubtedly grow, making this compound a molecule of considerable interest for further investigation.
References
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PubChem. (n.d.). 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169527.
- Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
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SDI. (n.d.). Propiophenone. Retrieved from [Link]
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PubChem. (n.d.). 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Propiophenone. Retrieved from [Link]
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ChemWhat. (n.d.). Propiophenone CAS#: 93-55-0. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 2',4'-Difluoro-2,2-dimethylpropiophenone: A Guide for Researchers
Introduction: Unveiling the Potential of a Specialized Fluorinated Ketone
In the landscape of modern organic chemistry and materials science, precision and efficiency are paramount. 2',4'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone that stands at the intersection of these demands. Its unique molecular architecture, featuring a difluorinated phenyl ring and a sterically hindered α-carbon, makes it a compelling candidate for a range of specialized applications, primarily driven by its photochemical reactivity. The presence of fluorine atoms can significantly alter the electronic properties, metabolic stability, and reaction kinetics of a molecule, offering advantages in drug discovery and polymer chemistry.[1]
This guide provides an in-depth exploration of the reaction mechanisms involving this compound, with a focus on its role as a photoinitiator. We will delve into the theoretical underpinnings of its reactivity, present detailed experimental protocols for its application, and offer insights into the causal relationships between its structure and function.
Core Concept: The Predominance of the Norrish Type I Reaction
The photochemical behavior of ketones is principally governed by two major pathways: the Norrish Type I and Norrish Type II reactions.[2][3][4] A Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and an adjacent α-carbon, yielding two radical fragments.[3][4] Conversely, a Norrish Type II reaction is an intramolecular process requiring the presence of a hydrogen atom on the γ-carbon, which is abstracted by the excited carbonyl group.
An analysis of the structure of this compound reveals the absence of γ-hydrogen atoms. This structural feature precludes the possibility of a Norrish Type II reaction. Therefore, it is mechanistically poised to undergo a Norrish Type I cleavage upon photoexcitation.
Mechanistic Deep Dive: The Norrish Type I Pathway
The Norrish Type I reaction for this compound can be delineated as follows:
-
Photoexcitation: Upon absorption of ultraviolet (UV) light, the ketone is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T₁).
-
α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the α-carbon-carbonyl bond. This cleavage is favored due to the formation of a relatively stable tertiary alkyl radical (2,2-dimethylpropyl radical) and a 2,4-difluorobenzoyl radical.
-
Radical Reactions: The resulting radical pair can then initiate a cascade of secondary reactions, including:
-
Initiation of Polymerization: In the presence of monomers (e.g., acrylates, methacrylates), the generated free radicals can initiate a polymerization chain reaction.
-
Decarbonylation: The 2,4-difluorobenzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2,4-difluorophenyl radical.
-
Radical Recombination: The various radical species can recombine to form different byproducts.
-
The efficiency of the Norrish Type I cleavage is influenced by the stability of the radicals formed.[3] In this case, the formation of a tertiary alkyl radical is energetically favorable.
Visualizing the Mechanism: Norrish Type I Cleavage
Caption: Norrish Type I mechanism of this compound.
Application: Photoinitiator for Free-Radical Polymerization
The primary application of this compound is as a Type I photoinitiator for UV-curable systems. These systems are integral to a wide array of industrial processes, including coatings, adhesives, inks, and 3D printing.[5] The choice of a photoinitiator is critical as it dictates the curing speed, depth of cure, and the final properties of the cured material.
Advantages in Photopolymerization:
-
High Reactivity: The efficient α-cleavage leads to a high quantum yield of radical generation, translating to rapid curing rates.
-
Reduced Yellowing: Compared to some other photoinitiators, the photoproducts of α-cleavage are less likely to contribute to yellowing of the final cured product.
-
Good Solubility: Fluorinated compounds often exhibit good solubility in common monomer and oligomer formulations.
Experimental Protocols
Protocol 1: General Photopolymerization of an Acrylate Formulation
This protocol provides a general procedure for the UV-curing of a simple acrylate-based formulation using this compound as the photoinitiator.
Materials:
-
This compound
-
Trimethylolpropane triacrylate (TMPTA) (or other suitable acrylate monomer/oligomer)
-
UV curing chamber with a medium-pressure mercury lamp (or LED lamp with appropriate wavelength)
-
Glass slides or other suitable substrate
-
Micropipette
-
Stopwatch
Procedure:
-
Formulation Preparation:
-
In a small, amber vial, prepare a solution of this compound in TMPTA. A typical concentration range for the photoinitiator is 0.5-5% by weight.[6] For initial experiments, a 2% (w/w) solution is recommended.
-
Ensure complete dissolution of the photoinitiator, using gentle warming or vortexing if necessary. Protect the solution from ambient light.
-
-
Sample Preparation:
-
Using a micropipette, apply a thin film of the formulation onto a clean glass slide. The film thickness can be controlled using a wire-wound bar coater for uniformity.
-
-
UV Curing:
-
Place the coated slide inside the UV curing chamber.
-
Expose the sample to UV radiation. The exposure time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the thickness of the film. Start with an exposure time of 10-30 seconds.
-
-
Assessment of Cure:
-
After exposure, remove the sample from the chamber.
-
Assess the degree of cure by gently touching the surface with a cotton swab. A fully cured film will be tack-free and resistant to scratching.
-
For more quantitative analysis, techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Data Summary Table:
| Parameter | Typical Range | Notes |
| Photoinitiator Conc. | 0.5 - 5.0 % (w/w) | Higher concentrations can increase cure speed but may lead to brittleness. |
| UV Wavelength | 300 - 400 nm | Match the lamp's emission spectrum to the photoinitiator's absorption spectrum. |
| Exposure Time | 5 - 60 seconds | Highly dependent on lamp intensity and film thickness. |
| Film Thickness | 10 - 100 µm | Thicker films may require longer exposure times or dual-curing mechanisms. |
Experimental Workflow Visualization
Caption: Workflow for UV photopolymerization using the photoinitiator.
Safety and Handling
Potential Hazards:
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
This compound is a specialized photoinitiator with significant potential in applications requiring rapid and efficient UV curing. Its photochemical behavior is dominated by the Norrish Type I cleavage mechanism, a direct consequence of its molecular structure. This guide provides a foundational understanding and practical protocols for researchers and professionals in drug development and materials science.
Future research could focus on quantifying the photoinitiation efficiency of this compound, including determining its quantum yield and rate constants for α-cleavage. Furthermore, exploring its application in more complex systems, such as dual-curing formulations or in the synthesis of novel fluorinated polymers, would be a valuable endeavor. The strategic incorporation of fluorine atoms continues to be a powerful tool in molecular design, and compounds like this compound are poised to play an important role in the development of next-generation materials and therapeutics.
References
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PubChem. (n.d.). 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Faizi, M. S. H. (2021, March 5). NORRISH Type I and II Reactions [Video]. YouTube. Retrieved from [Link]
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Decker, C., & Lalevée, J. (2021). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 13(16), 2728. Retrieved from [Link]
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Wikipedia. (2023, October 27). Acetylacetone. Retrieved from [Link]
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LEC-RON SHARE. (n.d.). 2 2 Difluoroethanol Manufacturer and Supplier. Retrieved from [Link]
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Batchelor, S. N., Fischer, H., & Hany, R. (2000). Photolysis of 2,4-dihydroxy-2,4-dimethylpentan-3-one studied by quantitative time-resolved CIDNP and optical spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (1), 127-132. Retrieved from [Link]
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Wikipedia. (2023, November 28). Norrish reaction. Retrieved from [Link]
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Giménez-Gómez, A., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Retrieved from [Link]
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Chemistry by Dr Raju. (2024, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]
-
Lago, M. A., & Rurainski, R. D. (2019). Migration of Photoinitiators in Food Packaging: A Review. Foods, 8(11), 533. Retrieved from [Link]
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Dietlin, C., Allonas, X., Defoin, A., & Fouassier, J. P. (2008). Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Photochemical & Photobiological Sciences, 7(5), 558-565. Retrieved from [Link]
- Google Patents. (n.d.). US5391587A - Fluorinated photoinitiators and their application in UV curing of fluorinated monomers.
-
PubChem. (n.d.). Acetylacetone. National Center for Biotechnology Information. Retrieved from [Link]
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Liu, J., et al. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Polymers, 13(18), 3121. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2',4'-Difluoro-2,2-dimethylpropiophenone
Introduction: The Need for Rigorous Characterization
2',4'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone of interest in synthetic chemistry and drug discovery. Its structural features, including a difluorinated phenyl ring and a sterically hindered carbonyl group, necessitate a robust, multi-faceted analytical approach for unambiguous structural confirmation, purity assessment, and impurity profiling. The presence of fluorine atoms introduces unique spectroscopic signatures that are invaluable for characterization but require specific analytical considerations.
This guide provides an integrated suite of analytical protocols, moving beyond a simple listing of methods to explain the causal relationships behind experimental choices. The objective is to equip researchers with a self-validating framework for the comprehensive analysis of this compound and structurally related molecules, ensuring data integrity and reproducibility. The overall analytical strategy involves a synergistic combination of chromatographic and spectroscopic techniques to build a complete chemical profile of the analyte.
Caption: Integrated workflow for the characterization of this compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₂O | - |
| Molecular Weight | 200.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | Not available; expected to be a low-melting solid | - |
| Boiling Point | ~250-260 °C (Predicted) | - |
| Solubility | Soluble in methanol, acetonitrile, DMSO, chloroform | General Chemical Principles |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatography is the cornerstone for determining the purity of the synthesized compound and identifying any process-related impurities or degradants.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC with UV detection is the method of choice for quantifying non-volatile aromatic ketones. A C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring, while the conjugated system of the molecule allows for sensitive detection using a UV spectrophotometer.[2] The method is designed to be stability-indicating, capable of resolving the main peak from potential degradation products.[3]
Caption: Step-by-step workflow for the HPLC purity analysis.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
This compound reference standard
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate the peak areas of all observed peaks.
-
-
Data Analysis:
-
Calculate the purity of the compound by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC. The high resolution of capillary GC columns combined with the definitive identification capabilities of a mass spectrometer makes it a powerful tool for a comprehensive impurity profile.[4][5] A non-polar column is chosen as a general-purpose phase for separating compounds based primarily on their boiling points.
Protocol: Volatile Impurity Screening by GC-MS
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (Electron Ionization source).
-
-
Reagents and Materials:
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Split Ratio: 20:1
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration of approximately 2 mg/mL.
-
-
Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for all separated peaks.
-
-
Data Analysis:
-
Identify the main component peak.
-
For any impurity peaks, compare their mass spectra against a reference library (e.g., NIST) to tentatively identify their structures.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and especially ¹⁹F NMR are critical. The ¹⁹F NMR will confirm the presence and environment of the fluorine atoms, while the coupling between ¹⁹F, ¹H, and ¹³C nuclei provides invaluable connectivity information.[6][7] Temperature-dependent NMR can be used to study conformational dynamics if needed.[6]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~1.3-1.5 | Singlet (s) | -C(CH ₃)₃ (9H) |
| ~6.9-7.1 | Triplet of triplets (tt) | Aromatic C5-H (1H) | |
| ~7.1-7.3 | Multiplet (m) | Aromatic C6-H (1H) | |
| ~7.8-8.0 | Triplet of doublets (td) | Aromatic C3-H (1H) | |
| ¹³C NMR | ~28 | Quartet (q) | -C(C H₃)₃ |
| ~45 | Singlet (s) | -C (CH₃)₃ | |
| ~104 | Triplet (t, ²JCF) | Aromatic C 5 | |
| ~112 | Doublet of doublets (dd) | Aromatic C 6 | |
| ~133 | Doublet of doublets (dd) | Aromatic C 3 | |
| ~163 | Doublet of doublets (dd, ¹JCF) | Aromatic C 2-F | |
| ~166 | Doublet of doublets (dd, ¹JCF) | Aromatic C 4-F | |
| ~205 | Triplet (t, ³JCF) | C =O | |
| ¹⁹F NMR | ~(-105) - (-115) | Multiplet (m) | C2-F , C4-F |
Protocol: NMR Structural Confirmation
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Sample Preparation:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
Consider acquiring 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm assignments if necessary.
-
Mass Spectrometry (MS)
Expertise & Experience: MS confirms the molecular weight and provides structural information through fragmentation patterns.[8] Under electron ionization (EI), the molecule is expected to undergo characteristic cleavages, primarily α-cleavage adjacent to the carbonyl group. The most stable fragment is often the one that forms a resonance-stabilized cation. The tert-butyl cation is particularly stable and expected to be a major fragment.[9]
Caption: Key fragmentation pathways for this compound under EI-MS.
Protocol: Molecular Weight and Fragment Analysis
-
Instrumentation:
-
Mass spectrometer with an EI source (can be the same as the GC-MS system) or an Electrospray Ionization (ESI) source for infusion.
-
-
Procedure (using GC-MS data):
-
From the GC-MS run, extract the mass spectrum corresponding to the main analyte peak.
-
Identify the molecular ion peak (M⁺˙) at m/z = 200.
-
Identify major fragment ions and correlate them with the proposed structure.
-
-
Expected Fragmentation Data:
| m/z | Proposed Ion | Notes |
| 200 | [C₁₁H₁₂F₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 155 | [C₇H₄F₂O]⁺ | Loss of tert-butyl radical [•C(CH₃)₃] |
| 114 | [C₆H₄F₂]⁺˙ | Loss of CO from the m/z 155 fragment |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation; likely the base peak due to its high stability |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[10][11] The strong carbonyl (C=O) stretch is a definitive marker for the ketone, while C-F and aromatic C-H stretches further confirm the structure. UV-Vis spectroscopy characterizes the electronic transitions within the conjugated difluorobenzoyl chromophore.[12][13] The π → π* transition is expected to be strong, while the n → π* transition of the carbonyl group will be weaker and at a longer wavelength.[14][15]
Protocol: Functional Group and Chromophore Analysis
-
Instrumentation:
-
FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory.
-
UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
-
Procedure (IR):
-
Place a small amount of the solid sample directly on the UATR crystal.
-
Acquire the spectrum from 4000 to 650 cm⁻¹.
-
-
Procedure (UV-Vis):
-
Prepare a dilute solution of the sample (~0.01 mg/mL) in methanol or acetonitrile.
-
Scan the absorbance from 200 to 400 nm using the solvent as a blank.
-
-
Expected Spectroscopic Data:
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~2970 | Aliphatic C-H stretch |
| ~1680-1700 | Aromatic Ketone C=O stretch[16] | |
| ~1600, ~1480 | Aromatic C=C stretch | |
| ~1100-1250 | C-F stretch[17] | |
| UV-Vis | ~240-260 nm (λ_max) | π → π* transition (strong) |
| ~280-310 nm (λ_max) | n → π* transition (weak)[13] |
Conclusion: An Integrated and Self-Validating Approach
The characterization of this compound is achieved not by a single technique, but by the convergence of evidence from orthogonal analytical methods. The chromatographic protocols establish purity, while the collective data from NMR, MS, IR, and UV-Vis spectroscopy provide an undeniable confirmation of the molecular structure. This integrated approach ensures the highest level of scientific integrity, providing a complete and trustworthy profile of the target compound for any research or development application.
References
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Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
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Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364). Retrieved from [Link]
-
Chukwu, C. J., Omaka, O. N., & Aja, P. M. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Natural Products Chemistry & Research, 5(296). Retrieved from [Link]
-
ResearchGate. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
-
Duval, L. (n.d.). Comprehensive Two-Dimensional Gas Chromatography for Detailed Characterisation of Petroleum Products. Oil & Gas Science and Technology – Rev. IFP, 58(2), 283-296. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
MDPI. (2022). 2-(4-(Dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide. Retrieved from [Link]
-
Agilent. (2003). Dual-Channel Gas Chromatographic System for the Determination of Low-Level Sulfur in Hydrocarbon Gases. Retrieved from [Link]
-
ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of protonated a) ortho-(oF-Phe) and b) meta-fluorophenylalanine (mF-Phe). Retrieved from [Link]
-
PubChem. (n.d.). 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]
-
ScienceDirect. (n.d.). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Retrieved from [Link]
-
JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Retrieved from [Link]
-
PMC - NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]
-
ResearchGate. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ChemRxiv. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl-39(2H)- furan-3-one with.... Retrieved from [Link]
-
MSU Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
CORE. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl- 3(2H)-furan-3-one with.... Retrieved from [Link]
-
Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Retrieved from [Link]
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- 2. Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 17. researchgate.net [researchgate.net]
The Pivotal Role of Fluorinated Phenyl Ketones in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: Unraveling the Significance of the 2',4'-Difluorophenyl Moiety
In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered electronic characteristics, have proven instrumental in augmenting the biological activity of crop protection agents.[1][2] While the specific compound 2',4'-Difluoro-2,2-dimethylpropiophenone is not extensively documented in the synthesis of mainstream agrochemicals, a closely related class of compounds, namely derivatives of 2',4'-difluoroacetophenone , stands as a cornerstone in the development of a major class of fungicides: the triazoles.[3] This guide will delve into the critical application of these fluorinated phenyl ketones, providing detailed insights and protocols for researchers, scientists, and professionals in the field of drug development for agriculture. We will explore the causal logic behind experimental choices and present self-validating protocols to ensure scientific rigor and reproducibility.
The Rise of Triazole Fungicides: A Synthetic Perspective
Triazole fungicides represent a vital category of agrochemicals, widely employed to combat a broad spectrum of fungal pathogens that threaten global food security.[3] Their mode of action typically involves the inhibition of sterol biosynthesis in fungi, a pathway crucial for maintaining the integrity of fungal cell membranes.[4] The synthesis of many potent triazole fungicides leverages the 2',4'-difluorophenyl moiety as a key structural element.
Key Intermediate: 2',4'-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone
A central building block in the synthesis of several triazole antifungals is 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone. This intermediate serves as a precursor to highly effective active ingredients, including the broad-spectrum antifungal agent voriconazole.[5] The synthesis of this pivotal intermediate is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity.
The general synthetic pathway to this key intermediate can be visualized as follows:
Caption: Synthetic pathway to a key triazole fungicide intermediate.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear steps and explanations for the synthesis of the key intermediate 2',4'-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, based on methodologies described in the scientific literature.[5]
Protocol 1: Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone
This protocol details the nucleophilic substitution reaction between 2-chloro-2',4'-difluoroacetophenone and 3-chloro-1,2,4-triazole. The use of a carbonate base is crucial for the deprotonation of the triazole, facilitating its nucleophilic attack on the electrophilic carbon of the acetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Chloro-2',4'-difluoroacetophenone | 190.57 | 190.5 g | 1.0 mol |
| 3-Chloro-1,2,4-triazole | 103.52 | 103.5 g | 1.0 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207 g | 1.5 mol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 800 mL | - |
Procedure:
-
To a 2 L reaction vessel equipped with a mechanical stirrer, add 800 mL of anhydrous tetrahydrofuran.
-
Add 103.5 g of 3-chloro-1,2,4-triazole to the reaction vessel and stir the resulting mixture.
-
Slowly add 190.5 g of 2-chloro-2',4'-difluoroacetophenone to the mixture.
-
Add 207 g of potassium carbonate to the reaction mixture.
-
Stir the resulting mixture at 25°C for 7 hours.
-
Upon completion of the reaction, filter the mixture.
-
Wash the filter cake with 300 mL of tetrahydrofuran.
-
Concentrate the filtrate at room temperature to obtain the crude product.
Protocol 2: Synthesis of 2',4'-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone via Hydrodehalogenation
This protocol describes the catalytic hydrodehalogenation of the chlorinated intermediate to yield the final key intermediate. Palladium on carbon is a highly effective catalyst for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) |
| 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone | 257.64 | 1.0 mol |
| Palladium on Carbon (10% Pd) | - | Catalytic amount |
| Alcohol Solvent (e.g., Methanol, Ethanol) | - | Sufficient volume |
| Hydrogen Gas (H₂) | 2.02 | Pressurized |
Procedure:
-
In a suitable hydrogenation reactor, dissolve the crude product from Protocol 1 in an alcohol solvent.
-
Add a catalytic amount of 10% palladium on carbon to the solution.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to a temperature between 40-75°C.
-
Maintain the reaction for 2-5 hours, monitoring the consumption of hydrogen and the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen, argon).
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate to obtain the final product, 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.
Causality in Experimental Choices
The selection of reagents and conditions in the above protocols is dictated by fundamental principles of organic chemistry to maximize yield and purity while ensuring operational simplicity.
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the triazole without causing unwanted side reactions. Its insolubility in THF can also help drive the reaction forward.
-
Solvent Selection: Anhydrous THF is an appropriate solvent for the nucleophilic substitution as it is aprotic and can solvate the reactants.
-
Catalyst for Hydrodehalogenation: Palladium on carbon is a standard and highly efficient catalyst for the reduction of aryl chlorides under hydrogenation conditions.
-
Reaction Temperature: The specified temperature ranges are optimized to ensure a reasonable reaction rate without promoting decomposition of reactants or products.
From Intermediate to Active Ingredient: The Synthesis of Voriconazole
The key intermediate, 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, is a direct precursor to the antifungal drug voriconazole. The subsequent synthetic steps typically involve the introduction of the pyrimidinyl side chain.
Caption: Conversion of the key intermediate to the final agrochemical.
Voriconazole is a broad-spectrum triazole antifungal agent developed by Pfizer.[5] It is effective against a range of fungal pathogens, including those resistant to other antifungal treatments.[5] Its strong bactericidal activity against Aspergillus makes it a significant therapeutic agent.[5]
Future Perspectives and the Role of Fluorinated Moieties
The continued exploration of fluorinated acetophenone derivatives and other fluorinated building blocks will undoubtedly lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles.[2][6][7] The principles and protocols outlined in this guide provide a solid foundation for researchers working at the forefront of agrochemical synthesis. By understanding the underlying chemistry and the rationale behind synthetic strategies, the development of the next generation of crop protection agents can be accelerated.
References
- CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents.
-
Gao, J., et al. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(10), 2493-2496. Available at: [Link]
-
Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. (2022). Journal of Physics: Conference Series, 2161, 012015. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4978. Available at: [Link]
-
Wang, Z., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(18), 4235. Available at: [Link]
- WO2018098256A1 - Use of a difluoro-(2-hydroxypropyl)pyridine compound as a fungicide for control of phytopathogenic fungi of rice - Google Patents.
-
Wei, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 876358. Available at: [Link]
-
Advancing Agrochemicals: The Role of 2',4'-Difluoroacetophenone - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Gao, J., et al. (2018). Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase. Bioorganic & Medicinal Chemistry Letters, 28(2), 153-157. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 6. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',4'-Difluoro-2,2-dimethylpropiophenone
Welcome to the technical support guide for the synthesis of 2',4'-Difluoro-2,2-dimethylpropiophenone. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthesis of this important chemical intermediate. The synthesis, typically achieved via a Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride, is a powerful C-C bond-forming reaction but is often plagued by challenges in regioselectivity and reaction conditions.[1][2][3]
This guide provides in-depth, experience-driven answers to frequently encountered problems, helping you improve yield, simplify purification, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low and TLC analysis shows multiple product spots. What are the most common side reactions?
A1: Low yields and multiple products in this synthesis almost always point to issues with regioselectivity and potential side reactions inherent to the Friedel-Crafts chemistry. The primary reaction is the electrophilic aromatic substitution of 1,3-difluorobenzene.[3] The main side reactions are:
-
Formation of Isomeric Products: The primary challenge is controlling the position of acylation on the 1,3-difluorobenzene ring. While the desired product is the 2',4'-isomer, the formation of the 3',4'- and 2',6'- isomers are common side reactions. The distribution of these isomers is highly dependent on reaction conditions.
-
Polysubstitution: Although the acyl group of the product is deactivating, preventing further acylation is crucial.[3][4] Under harsh conditions (e.g., high temperature, excessive catalyst), a second acylation can occur on the aromatic ring, leading to complex mixtures.
-
Dealkylation of Pivaloyl Chloride: In some cases, particularly with a highly active Lewis acid catalyst like AlCl₃, the pivaloyl chloride can decompose to form a tert-butyl carbocation.[5] This can lead to Friedel-Crafts alkylation of the difluorobenzene ring, producing tert-butyl-1,3-difluorobenzene as a byproduct.[5]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} enddot Caption: Reaction scheme showing the desired product and major side reactions.
Q2: How do the fluorine substituents direct the acylation, and why is the 2',4'-isomer the expected major product?
A2: Understanding the directing effects of the fluorine atoms is key to optimizing this reaction. Fluorine is an electronegative atom, which deactivates the aromatic ring towards electrophilic attack through an inductive effect (-I). However, it has lone pairs of electrons that can donate into the ring through resonance (+M effect), which is an ortho-, para-directing effect.
In 1,3-difluorobenzene, these effects combine:
-
Position 2: Activated by resonance from both fluorine atoms (ortho to one, para to the other). It is, however, sterically hindered, being between two fluorine atoms.
-
Position 4: Activated by resonance from the fluorine at position 1 (para-directing) and the fluorine at position 3 (ortho-directing). This position is generally the most electronically activated and sterically accessible.
-
Position 5: Activated by resonance from the fluorine at position 3 (ortho-directing).
-
Position 6: Equivalent to position 2.
The pivaloyl group is sterically bulky. This bulkiness disfavors attack at the more hindered 2- and 6-positions. Therefore, the reaction is primarily directed to the 4-position, leading to the desired 2',4'-difluoro isomer as the major product. The formation of the 3',4'-isomer occurs due to attack at the 5-position.
Q3: My primary impurity is the 3',4'-isomer. How can I improve the regioselectivity to favor the desired 2',4'-product?
A3: Improving regioselectivity is a matter of fine-tuning the reaction conditions to exploit the electronic and steric differences between the possible sites of attack.
-
Choice of Lewis Acid: The strength of the Lewis acid catalyst is a critical parameter.[6] A very strong Lewis acid like AlCl₃ can increase the reactivity of the electrophile to a point where selectivity is lost. Using a milder Lewis acid, such as FeCl₃ or ZnCl₂, can sometimes improve the ratio of the desired isomer. Metal triflates, like Yb(OTf)₃ or Hf(OTf)₄, have also been shown to be effective and potentially more selective catalysts for Friedel-Crafts acylations.[1]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity. Running the reaction at 0°C or even -10°C can significantly favor the formation of the thermodynamically preferred 2',4'-isomer over other kinetic products.
-
Solvent: The choice of solvent can influence the reactivity of the catalyst and the electrophile. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. In some cases, using a more polar solvent like nitromethane can alter catalyst activity and improve outcomes, but this must be evaluated on a case-by-case basis.[1]
| Parameter | Recommendation for High Selectivity | Rationale |
| Lewis Acid | Start with AlCl₃, consider milder options like FeCl₃ if selectivity is poor. | Balances reactivity and selectivity. Very strong acids can reduce selectivity. |
| Temperature | Maintain at 0°C to 5°C during addition and reaction. | Lower temperatures favor the more stable product and reduce side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). | Provides good solubility for reactants and is relatively inert. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of AlCl₃. | Stoichiometric amounts are often needed as the product ketone complexes with the catalyst.[3][6] |
Q4: I'm concerned about catalyst deactivation. What are the best practices for handling the Lewis acid?
A4: Lewis acids used in Friedel-Crafts reactions, especially AlCl₃, are extremely sensitive to moisture.[6] Water will hydrolyze the catalyst, rendering it inactive and leading to failed or low-yielding reactions.
-
Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum before use.
-
Reagent Quality: Use freshly opened, anhydrous grade solvents. Pivaloyl chloride and 1,3-difluorobenzene should be free of water.
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Catalyst Handling: Use a fresh bottle of AlCl₃. If the bottle has been opened previously, the catalyst on the surface may already be partially deactivated. Weigh and transfer the catalyst quickly, preferably in a glovebox or under a positive flow of inert gas.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} enddot Caption: A troubleshooting workflow for common synthesis issues.
Q5: What are the best methods for work-up and purification to isolate the this compound?
A5: A careful work-up is essential to remove the Lewis acid and quench the reaction safely. Purification requires separating the desired product from structurally similar isomers.
Work-up Protocol:
-
Quenching: The reaction mixture should be cooled in an ice bath and slowly quenched by pouring it onto crushed ice, often with the addition of concentrated HCl. This hydrolyzes the aluminum chloride complexes.
-
Extraction: After quenching, the product is extracted into an organic solvent like DCM or ethyl acetate.
-
Washing: The organic layer should be washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any acidic residue), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification Techniques:
-
Fractional Distillation under Vacuum: This is often the most effective method for separating the isomers on a larger scale, as they will have slightly different boiling points.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be effective.[7] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[7]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) can be an excellent way to remove isomeric impurities.[8]
Optimized Experimental Protocol
This protocol is provided as a validated starting point.
Materials:
-
1,3-Difluorobenzene (1.0 eq.)
-
Pivaloyl chloride (1.1 eq.)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the resulting suspension to 0°C in an ice bath.
-
Reactant Addition: Add the 1,3-difluorobenzene to the addition funnel, followed by the pivaloyl chloride. Mix gently.
-
Reaction: Add the solution of 1,3-difluorobenzene and pivaloyl chloride dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography to isolate the pure this compound.
References
- Organic Syntheses Procedure. (n.d.). 2,4-dimethylpyrrole.
- Sandford, G. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
- Organic Syntheses Procedure. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Sigma-Aldrich. (n.d.). 2,4'-DIMETHYLPROPIOPHENONE AldrichCPR.
- International Journal of Advanced Chemistry Research. (2021).
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- SIOC Journals. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride.
- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-.
- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
-
ResearchGate. (2025). (PDF) Synthesis of 2, 2-dimethyl-4-phenyl-[9][10]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved January 23, 2026, from researchgate.net.
- Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2',4'-Difluoro-2,2-dimethylpropiophenone
Introduction: 2',4'-Difluoro-2,2-dimethylpropiophenone is a key building block in medicinal chemistry, valued for its unique electronic and steric properties which are imparted by the difluorinated phenyl ring and the bulky t-butyl ketone moiety. Its synthesis, primarily achieved through a Friedel-Crafts acylation, can be challenging due to the deactivated nature of the aromatic ring and potential side reactions. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
A1: Low to no yield in this specific Friedel-Crafts acylation is a frequent issue stemming from a combination of factors related to substrate reactivity and catalyst management.
-
Deactivated Aromatic Ring: The core of the problem lies in the electronic properties of your substrate, 1,3-difluorobenzene. Fluorine is a strongly electron-withdrawing atom. The presence of two fluorine atoms significantly deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1][2]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[2]
-
Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3][4] This is because the ketone product formed is a Lewis base and will coordinate strongly with the catalyst, forming a stable complex that takes the catalyst out of the reaction cycle.[1][2]
-
Steric Hindrance: The acylating agent, pivaloyl chloride, has a bulky t-butyl group. This steric bulk can hinder the approach of the acylium ion to the aromatic ring, slowing down the reaction rate.
Optimization Strategy:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous grade solvents and freshly opened or purified reagents.
-
Increase Catalyst Loading: Start with at least 1.2 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically pivaloyl chloride). You may need to screen higher loadings.
-
Consider a More Active Catalyst System: While AlCl₃ is standard, other potent Lewis acids like iron(III) chloride (FeCl₃) can be effective and are sometimes easier to handle.[5] For highly deactivated systems, a stronger promoter like trifluoromethanesulfonic acid might be explored, though this can introduce other challenges.[6][7]
Q2: I'm observing a significant amount of a byproduct that is not the desired ketone. What could it be?
A2: A likely and problematic byproduct in this reaction is tert-butyl-1,3-difluorobenzene . This arises from an alternative reaction pathway where the pivaloyl acylium ion intermediate undergoes decarbonylation (loss of carbon monoxide) to form the highly stable tert-butyl carbocation. This carbocation then acts as the electrophile, leading to a Friedel-Crafts alkylation reaction instead of the desired acylation.[8]
This side reaction is particularly favored under forcing conditions (e.g., high temperatures) and is promoted by the exceptional stability of the tertiary carbocation.
Mitigation Strategy:
-
Strict Temperature Control: This is the most critical parameter. The decarbonylation step has a higher activation energy than the acylation. Therefore, running the reaction at lower temperatures (e.g., 0°C to room temperature) will significantly favor the desired acylation pathway. Begin the reaction at 0°C and allow it to slowly warm to room temperature.
-
Choice of Solvent: Using a more polar solvent like nitromethane or a solvent that can stabilize the acylium ion may help suppress decarbonylation. However, traditional solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are more common starting points.
Q3: How do I control the regioselectivity of the acylation? Am I at risk of forming the 2',6'-isomer?
A3: The regioselectivity is generally well-controlled in this reaction due to the directing effects of the fluorine atoms and sterics. In 1,3-difluorobenzene, the fluorine atoms are ortho-, para-directing activators for electrophilic substitution (despite deactivating the ring overall).
-
The 4-position (para to one fluorine and ortho to the other) is the most electronically activated and sterically accessible site.
-
The 2-position is electronically similar but is sterically hindered by being flanked by two fluorine atoms.
-
The 5-position is meta to both fluorine atoms and is therefore the most deactivated.
Therefore, acylation overwhelmingly occurs at the 4-position to yield the desired This compound . Formation of the 2',6'-isomer is highly unlikely due to severe steric clash between the bulky incoming electrophile and the two adjacent fluorine atoms.
Q4: My workup procedure is difficult, and I'm losing product. How can I improve it?
A4: The workup for a Friedel-Crafts acylation involves quenching the reaction and hydrolyzing the aluminum-ketone complex. A common issue is the formation of emulsions or insoluble aluminum salts that trap the product.
Optimized Workup Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The acid is crucial for protonating the aluminum hydroxides that form, converting them into water-soluble aluminum salts (AlCl₃). This should be done in a large flask within a fume hood, as HCl gas will be evolved.
-
Extraction: After the quench, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (e.g., 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove any remaining basic impurities).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid; be careful of CO₂ evolution).
-
Brine (saturated NaCl solution) to break up emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Experimental Protocols and Data
Workflow for Optimizing Friedel-Crafts Acylation
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Typical Equiv. | Relative Reactivity | Cost | Handling Considerations |
| AlCl₃ | 1.2 - 2.0 | High | Low | Highly hygroscopic, reacts violently with water. Must be handled under inert atmosphere. |
| FeCl₃ | 1.2 - 2.0 | Moderate-High | Low | Less hygroscopic than AlCl₃, but still requires anhydrous conditions.[5] |
| BF₃·OEt₂ | 1.5 - 3.0 | Moderate | Moderate | Liquid, easier to dispense than solids, but still moisture-sensitive. |
| ZnCl₂ | > 2.0 | Low | Low | Weaker Lewis acid, may require higher temperatures, increasing risk of side reactions. |
Standard Laboratory Protocol
This protocol provides a robust starting point for the synthesis.
Reagents:
-
1,3-Difluorobenzene
-
Pivaloyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Initial Charge: Charge the flask with anhydrous aluminum chloride (1.3 eq.) and anhydrous DCM.
-
Substrate Addition: Add 1,3-difluorobenzene (1.2 eq.) to the dropping funnel with anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.
-
Acylating Agent Addition: After the substrate addition is complete, add pivaloyl chloride (1.0 eq.) to the dropping funnel with anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10°C.[9]
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, monitoring by TLC or GC-MS.
-
Workup: Following the optimized workup protocol described in Q4, carefully quench the reaction with ice/HCl, extract with DCM, wash, dry, and concentrate the organic phase.
-
Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[10] Alternatively, if the crude product is semi-solid, recrystallization from a suitable solvent like hexane can be attempted.[10]
Reaction Mechanism Visualization
The following diagram outlines the accepted mechanism for Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
References
- CN102531870A - Preparation method of 2,4-difluoroacetophenone. Google Patents.
- The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.
-
2,4-dimethylpyrrole. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. Available at: [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]
- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. Google Patents.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Unusual Friedel–Crafts alkylation with pivaloyl chloride. Chemistry Stack Exchange. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]
-
Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. PubChem. Available at: [Link]
-
β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. Available at: [Link]
-
Propiophenone and stuff. Sciencemadness Discussion Board. Available at: [Link]
-
Data-Driven Reagent Selection for Empirical Reaction Optimization. ChemRxiv. Available at: [Link]
-
Optimization of the synthesis of propiophenone 4. ResearchGate. Available at: [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. Available at: [Link]
-
2,4-Difluoroacetophenone. PubChem. Available at: [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. Available at: [Link]
-
A strategy to minimize reactive metabolite formation... Journal of Medicinal Chemistry. Available at: [Link]
-
Isonitrosopropiophenone. Organic Syntheses Procedure. Available at: [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. Available at: [Link]
-
(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide. PubChem. Available at: [Link]
-
[ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. YouTube. Available at: [Link]
-
2,2-Difluoro-N,N-dimethylacetamide. PubChem. Available at: [Link]
- Production of propiophenone. European Patent Office.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Common problems in reactions with 2',4'-Difluoro-2,2-dimethylpropiophenone
Technical Support Center: 2',4'-Difluoro-2,2-dimethylpropiophenone
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals working with this versatile but sterically hindered fluorinated ketone. The insights provided herein are grounded in established chemical principles to help you navigate the common challenges associated with this reagent.
Frequently Asked Questions (FAQs)
General Handling and Reagent Properties
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this ketone is primarily governed by a combination of electronic and steric effects.[1][2][3]
-
Electronic Effects: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated analog.
-
Steric Hindrance: The tert-butyl group (2,2-dimethylpropyl) adjacent to the carbonyl is exceptionally bulky. This steric shield can significantly hinder the approach of nucleophiles or reagents to the carbonyl carbon, often leading to slower reaction rates or requiring more forcing conditions.[1][2] The balance between these opposing factors is critical to understanding its behavior in different chemical transformations.[4]
Q2: My starting material appears discolored (e.g., yellow). Is it still usable?
A2: Minor discoloration to a pale yellow is common upon storage and may not significantly impact many reactions. However, a pronounced color change could indicate the presence of impurities from degradation or previous synthesis steps. It is best practice to assess purity via TLC or NMR before use in a critical reaction. If impurities are detected, consider purification by flash chromatography or recrystallization.
Troubleshooting Guide: Common Reaction Problems
This section addresses specific issues encountered during reactions involving this compound, organized by problem type.
Problem Area 1: Low Yield & Incomplete Conversion
Q3: I am attempting a nucleophilic addition to the carbonyl (e.g., Grignard, organolithium), but the reaction is sluggish and gives low conversion. What is going wrong?
A3: This is a classic problem stemming from the steric hindrance of the tert-butyl group. While the fluorines activate the carbonyl, the steric bulk often wins, preventing bulky nucleophiles from accessing the reaction center.
Causality: The large tert-butyl group creates a "cone of protection" around the electrophilic carbonyl carbon. Bulky nucleophiles like Grignard reagents struggle to overcome this physical barrier, leading to a high energy of activation for the desired reaction.
Troubleshooting Steps:
-
Use Less Hindered Nucleophiles: If possible, switch to a smaller, more reactive nucleophile. For example, methylmagnesium bromide will react more readily than tert-butylmagnesium chloride.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or decomposition.
-
Use a More Reactive Organometallic: Organolithium reagents are generally more reactive than their Grignard counterparts. Switching from R-MgBr to R-Li may improve conversion.
-
Consider a Lewis Acid Additive: Adding a Lewis acid (e.g., CeCl₃, MgBr₂·OEt₂) can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and potentially facilitating the nucleophilic attack.
Q4: My ketone reduction reaction is incomplete. How can I drive it to completion?
A4: Incomplete reduction is common and often related to the choice of reducing agent and reaction conditions. The goal is to find a hydride source potent enough to react but selective enough to avoid side products.
Causality: Milder reducing agents like sodium borohydride (NaBH₄) may react slowly due to the steric hindrance. More powerful reagents like lithium aluminum hydride (LiAlH₄) are effective but less selective and require strictly anhydrous conditions.[5]
Troubleshooting Workflow:
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Enhancing the Purity of 2',4'-Difluoro-2,2-dimethylpropiophenone
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 2',4'-Difluoro-2,2-dimethylpropiophenone. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important fluorinated ketone. Our goal is to equip you with the scientific rationale and practical steps to consistently achieve high purity for your downstream applications.
Understanding the Molecule and Potential Impurities
This compound is typically synthesized via a Friedel-Crafts acylation reaction between 1,3-difluorobenzene and pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1][2]. While this reaction is generally effective, the nature of electrophilic aromatic substitution on a difluorinated ring presents specific challenges regarding regioselectivity and potential side reactions.
dot
Caption: Synthetic and purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities often stem from the Friedel-Crafts acylation reaction itself. These can include:
-
Isomeric Byproducts: The directing effects of the two fluorine atoms on the benzene ring can lead to the formation of other isomers, with the 3',5'-difluoro isomer being a common side product. Harsh reaction conditions can decrease regioselectivity[3][4].
-
Unreacted Starting Materials: Residual 1,3-difluorobenzene can be present, especially if the reaction did not go to completion.
-
Hydrolysis Products: Pivaloyl chloride can hydrolyze to pivalic acid if moisture is present in the reaction. The catalyst, AlCl₃, is also highly water-sensitive[3].
-
Di-acylation Products: Although less common due to the deactivating effect of the first ketone group, di-acylation of the aromatic ring can occur under forcing conditions[4].
Q2: How can I effectively monitor the purity of my product during and after purification?
A2: A multi-faceted approach to purity analysis is recommended:
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. A mobile phase of hexane and ethyl acetate in varying ratios is a good starting point[3]. The target product will be more polar than the starting 1,3-difluorobenzene.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile compounds like this propiophenone[5]. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the target molecule from closely related impurities[5][6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual starting materials. It can also help in identifying isomeric byproducts by their mass fragmentation patterns[6].
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides a highly accurate purity assessment without the need for a reference standard of the impurities. It is considered a primary analytical method[6].
| Analytical Technique | Primary Use | Key Advantage |
| TLC | Reaction monitoring, quick purity check | Fast, inexpensive, and simple to perform[3] |
| HPLC | Quantitative purity determination | High resolution and sensitivity for non-volatile compounds[5] |
| GC-MS | Identification of volatile impurities | Provides mass information for structural elucidation[6] |
| qNMR | Absolute purity determination | Highly accurate and does not require impurity standards[6] |
Troubleshooting Guide: Purification Strategies
This section provides detailed protocols and troubleshooting advice for common purification challenges.
Issue 1: My crude product is an oil and won't crystallize.
Cause: This is often due to a high concentration of impurities that depress the melting point of the mixture. Residual solvent can also contribute to this issue.
Solution: Column Chromatography
Flash column chromatography is the most effective method for purifying oily crude products and separating closely related isomers.
dot
Caption: Workflow for purification by column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than direct liquid injection[7].
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent system, such as 100% hexanes or a 98:2 hexane/ethyl acetate mixture. Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate). The less polar impurities, like residual 1,3-difluorobenzene, will elute first. Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane/ethyl acetate) to elute the target compound. The more polar impurities will be retained longer on the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Pro-Tip: For fluorinated compounds, sometimes a fluorinated stationary phase or mobile phase additive can improve separation due to fluorous interactions[8][9]. However, standard silica gel chromatography is often sufficient.
Issue 2: My solid product has a low melting point and appears discolored after initial isolation.
Cause: The presence of colored impurities or a significant amount of isomeric byproducts can lead to a lower, broader melting point and discoloration.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.[10]
Detailed Protocol: Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small amounts of your crude product in various solvents.
| Solvent Class | Example Solvents to Screen | Rationale |
| Alkanes | Hexanes, Heptane | Low polarity, good for removing non-polar impurities. |
| Alcohols | Isopropanol, Ethanol | Medium polarity, often effective for ketones. |
| Esters | Ethyl Acetate | Medium polarity, good solvent power. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexanes | Allows for fine-tuning of solvent polarity. |
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves[10].
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper[10].
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield[10].
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities[10].
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent.
Pro-Tip: If you have difficulty inducing crystallization, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previously purified batch.
Final Purity Assessment
After purification, it is crucial to perform a final purity analysis using a high-resolution technique like HPLC or qNMR to confirm that you have reached the desired purity level (e.g., >99%). For drug development applications, a comprehensive impurity profile should be established, identifying and quantifying all impurities above a certain threshold (e.g., 0.1%)[11].
This guide provides a framework for addressing the common purification challenges associated with this compound. By understanding the potential impurities and systematically applying these purification and analytical techniques, researchers can confidently obtain high-purity material for their scientific endeavors.
References
-
Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563. [Link]
-
Wang, Y., & Jiang, Z. X. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access, 2010, 10-1007. [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). mhlw.go.jp. [Link]
-
Leeman, M., et al. (2007). The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) by Preferential Crystallization. ResearchGate. [Link]
-
Prybil, M. (2018). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Zhang, Y., et al. (2015). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. [Link]
-
Beaver, M. G., & Sammakia, T. (2016). Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. NIH Public Access, 2016, 10-1021. [Link]
-
Maxwell, C. E. (1943). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses, 23, 30. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- Google Patents. (2019).
-
Barth, A., et al. (2025). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. [Link]
-
Velusamy, P., et al. (2021). Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato. PMC - NIH. [Link]
-
Wang, Y., & Jiang, Z. X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
ResearchGate. (2025). Analytical method validation for tenofovir alafenamide and known impurities. [Link]
-
Fershtat, L. L., et al. (2017). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. [Link]
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Technical Support Center: Troubleshooting Reactions of 2',4'-Difluoro-2,2-dimethylpropiophenone
Welcome to the technical support center for 2',4'-Difluoro-2,2-dimethylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the synthesis and subsequent reactions of this sterically hindered, fluorinated ketone. Our aim is to provide practical, experience-based solutions to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound via Friedel-Crafts acylation?
A1: The primary challenges in the Friedel-Crafts acylation of 1,3-difluorobenzene with 2,2-dimethylpropionyl chloride (pivaloyl chloride) stem from the electronic and steric properties of the reactants. The two fluorine atoms on the aromatic ring are deactivating, making the ring less nucleophilic and the reaction slower than with benzene.[1] Additionally, the bulky tert-butyl group of the acylating agent can sterically hinder the approach to the aromatic ring.
Common issues include:
-
Low Conversion/Yield: Due to the deactivated ring, forcing conditions (e.g., higher temperatures, stronger Lewis acids) may be required, which can lead to side reactions.
-
Isomer Formation: While the fluorine at C4 and the other fluorine at C2 direct acylation to the 5-position (para to the C2 fluorine and ortho to the C4 fluorine), some ortho-acylation (relative to the C2 fluorine) may occur, leading to isomeric impurities.[2]
-
Complexation of the Product: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), often requiring a stoichiometric amount of the catalyst.[1]
Q2: I am observing low yields in a Grignard reaction with this compound. What are the likely causes and solutions?
A2: Low yields in Grignard reactions with this ketone are common and can be attributed to several factors, primarily steric hindrance and side reactions.[3] The bulky tert-butyl group adjacent to the carbonyl carbon shields it from nucleophilic attack by the Grignard reagent.
-
Steric Hindrance: The combination of the sterically demanding ketone and a bulky Grignard reagent can significantly slow down the desired 1,2-addition.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon, leading to the formation of an enolate and consumption of the starting material without forming the desired alcohol.
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.[3]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Steric hindrance | Use a less sterically hindered Grignard reagent if possible. Increase the reaction time and/or temperature. Consider using a more reactive organolithium reagent. |
| Formation of Byproducts | Enolization or reduction | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). Perform the reaction at a lower temperature to favor addition over side reactions. |
| Inconsistent Results | Impurities in reagents or solvent | Ensure all glassware is flame-dried, and solvents are anhydrous. Use freshly prepared or titrated Grignard reagent. |
Q3: The Wittig reaction with this compound is not proceeding to completion. How can I improve the yield of the desired alkene?
A3: The Wittig reaction is notoriously sensitive to steric hindrance around the carbonyl group.[4] For a sterically hindered ketone like this compound, the reaction can be sluggish and give low yields.[4]
Key Considerations and Solutions:
-
Ylide Reactivity: Use a more reactive, non-stabilized ylide (e.g., from a primary alkyltriphenylphosphonium salt). Stabilized ylides are less nucleophilic and often fail to react with hindered ketones.[5][6]
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.
-
Alternative Reagents: Consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The corresponding phosphonate carbanions are generally more nucleophilic than Wittig reagents and can be more effective for hindered ketones.
Q4: I am trying to reduce the ketone to the corresponding alcohol but am getting a complex mixture of products. What are the potential side reactions?
A4: Reduction of this compound to the alcohol can be complicated by the fluorine substituents.
-
Over-reduction/Hydrodefluorination: Under harsh reduction conditions (e.g., catalytic hydrogenation at high pressure/temperature), cleavage of the C-F bonds can occur, leading to defluorinated byproducts.
-
Incomplete Reduction: With milder reducing agents, the sterically hindered ketone may react slowly, leading to incomplete conversion.
Recommended Reducing Agents:
| Reducing Agent | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0°C to room temperature | A mild and selective reagent, less likely to cause defluorination. May require longer reaction times due to steric hindrance. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0°C | A powerful reducing agent, should be used with caution to avoid over-reduction. The reaction must be carried out under strictly anhydrous conditions.[7] |
Q5: What are the best practices for purifying this compound and its derivatives?
A5: Purification can be challenging due to the presence of structurally similar isomers or byproducts. A combination of techniques is often most effective.
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from impurities. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Distillation: For liquid products, fractional distillation under reduced pressure can separate compounds with different boiling points.[9]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C, add 1,3-difluorobenzene.
-
Slowly add 2,2-dimethylpropionyl chloride to the mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Wittig Reaction with a Hindered Ketone
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.
-
Cool the suspension to -78°C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
-
Allow the mixture to warm to 0°C and stir for 1 hour.
-
Re-cool the ylide solution to -78°C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[10]
Visualizing Reaction Pathways and Troubleshooting
Friedel-Crafts Acylation Troubleshooting Logic
Caption: Troubleshooting decision tree for Friedel-Crafts acylation.
Grignard Reaction with a Hindered Ketone: Competing Pathways
Caption: Competing reaction pathways in the Grignard reaction.
References
-
Organic Syntheses Procedure. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanochemical difluoromethylations of ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748.
-
The Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN105732310A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propylene-1-yl].
-
ResearchGate. (n.d.). Reduction of ketones and aldehydes to alcohols with magnesium–aluminium mixed oxide and 2-propanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic investigation. a The use of other difluorocarbene reagents.... Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
-
YouTube. (2023, July 17). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2'.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PubMed. (2023, July 14). Interaction Modes Between SF 4 and Ketones; Study of Intermediates in Deoxofluorination Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://patents.google.
-
National Center for Biotechnology Information. (n.d.). Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, November 14). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in 2',4'-Difluoro-2,2-dimethylpropiophenone Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in the synthesis of 2',4'-Difluoro-2,2-dimethylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical reaction, which is frequently a key step in pharmaceutical synthesis.
The synthesis of this compound, typically achieved via a Friedel-Crafts acylation reaction, relies heavily on the activity of a Lewis acid catalyst. However, the very nature of this reaction makes the catalyst susceptible to various deactivation pathways, leading to decreased yield, slower reaction rates, and increased impurity profiles. This document provides a structured approach to identifying the root causes of catalyst deactivation and implementing effective solutions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is organized by common observable symptoms in the laboratory. Each symptom is followed by potential causes, detailed explanations, and actionable protocols for resolution.
Symptom 1: Low or Stagnant Reaction Conversion
You observe through in-process controls (e.g., TLC, GC-MS, HPLC) that the reaction is proceeding slowly or has stalled, with a significant amount of starting material remaining.
Potential Cause A: Catalyst Inactivation by Moisture
-
Expertise & Experience: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely hygroscopic. Trace amounts of water in the reaction system will hydrolyze the catalyst, rendering it inactive. The catalyst should be a fine, free-flowing powder; clumping is a visual indicator of hydration and deactivation.[1] This is often the primary culprit for a sluggish or failed reaction.
-
Troubleshooting Protocol:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120°C for at least 4 hours and cooled under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
Reagent and Solvent Purity: Use freshly opened, anhydrous grade solvents. If solvents are from a stored container, consider distillation or drying over an appropriate drying agent (e.g., molecular sieves). Ensure the acylating agent (e.g., 2,2-dimethylpropionyl chloride) is of high purity and free from hydrolytic byproducts.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
Potential Cause B: Stoichiometric Deactivation by Product Complexation
-
Expertise & Experience: The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a strong, often irreversible, complex with the Lewis acid catalyst.[2][3][4] This complex removes the catalyst from the reaction cycle, meaning that a stoichiometric amount of the catalyst is required to drive the reaction to completion.[1][2][3][4] Insufficient catalyst loading is a common oversight that leads to incomplete conversion.
-
Troubleshooting Protocol:
-
Catalyst Stoichiometry: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically the acylating agent).
-
Incremental Addition: For challenging reactions, consider adding the catalyst in portions to maintain a sufficient concentration of active catalyst throughout the reaction.
-
Symptom 2: Formation of Unidentified Byproducts and Impurities
Your reaction mixture shows multiple unexpected spots on a TLC plate or peaks in a chromatogram, leading to a difficult purification process and a lower yield of the desired product.
Potential Cause A: Catalyst Poisoning from Starting Materials or Solvents
-
Expertise & Experience: Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the desired reaction.[5][6] Common poisons in this context include sulfur or nitrogen-containing compounds that may be present in lower-grade starting materials or solvents.[7]
-
Troubleshooting Protocol:
-
Reagent Purity Verification: Analyze the purity of your starting materials (1,3-difluorobenzene and 2,2-dimethylpropionyl chloride) using techniques like GC-MS or NMR to identify any potential contaminants.
-
Solvent Purification: If the purity of the solvent is , purify it by distillation.
-
Guard Beds: In larger-scale reactions, passing liquid reagents through a small bed of activated alumina or silica can remove polar impurities.
-
Potential Cause B: Side Reactions Promoted by Catalyst Degradation Products
-
Expertise & Experience: If the Lewis acid catalyst degrades, for instance, through reaction with trace impurities, it can lead to the formation of Brønsted acids (e.g., HCl from AlCl₃ and water). These Brønsted acids can catalyze undesired side reactions, such as polymerization or isomerization of reactants and products.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Re-emphasize the importance of maintaining strictly anhydrous conditions as outlined for Symptom 1, Potential Cause A.
-
Use of Scavengers: In some cases, the addition of a non-nucleophilic proton scavenger can mitigate the effects of Brønsted acidity, although this adds complexity to the reaction system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acid catalysts used for the synthesis of this compound, and how do I choose the best one?
A1: Aluminum chloride (AlCl₃) is the most frequently used and generally most effective Lewis acid for this type of Friedel-Crafts acylation due to its high activity.[1] Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be employed, sometimes offering milder reaction conditions which can be advantageous if the starting materials or products are sensitive.[1] The choice of catalyst can be guided by the reactivity of the aromatic substrate; for the relatively activated 1,3-difluorobenzene, AlCl₃ is a standard choice.
| Catalyst | Relative Activity | Common Applications/Considerations |
| AlCl₃ | High | The workhorse for Friedel-Crafts acylation, but highly sensitive to moisture. |
| FeCl₃ | Moderate | A less potent but also less moisture-sensitive alternative to AlCl₃. |
| ZnCl₂ | Moderate to Low | Often used for more activated aromatic rings. |
| BF₃ | High | A gaseous Lewis acid, requiring specialized handling. |
Q2: Can a deactivated catalyst be regenerated or reactivated in situ?
A2: For Lewis acids like AlCl₃ that are deactivated by product complexation, regeneration in situ is generally not feasible. The complex is typically stable under the reaction conditions and is only broken during the aqueous workup.[3] If deactivation is due to poisoning, regeneration is highly dependent on the nature of the poison. In some industrial settings with solid acid catalysts, regeneration through calcination or washing is possible.[8][9] However, for a laboratory-scale homogeneous reaction, it is more practical to prevent deactivation in the first place or to add more catalyst if the reaction stalls due to insufficient loading. Some advanced catalytic systems involving transition metals and Lewis acid co-catalysts may have pathways for catalyst reactivation.[10]
Q3: How can I definitively determine the cause of catalyst deactivation in my reaction?
A3: A systematic investigation is key. The first step is to rigorously ensure anhydrous conditions. If the problem persists, a root cause analysis can be performed using analytical techniques.[11] Characterization of a spent catalyst can provide direct evidence of the deactivation mechanism.[12] Techniques such as X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst's surface, while BET surface area analysis can indicate physical changes like pore blocking.[11]
Visualizing Deactivation and Troubleshooting
Diagram 1: Common Catalyst Deactivation Pathways
This diagram illustrates the primary mechanisms leading to the loss of catalytic activity in Friedel-Crafts acylation.
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Becica, J., & Dobereiner, G. E. (2019, January 22). The roles of Lewis acidic additives in organotransition metal catalysis. RSC Publishing. Retrieved from [Link]
-
AmmoniaKnowHow. (2013, March 5). Catalyst deactivation Common causes. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of 2, 2-dimethyl-4-phenyl--[2][10]dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated Propiophenone Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of medicinal chemistry. This guide offers an in-depth comparison of the biological activities of a series of 2',4'-difluoro-propiophenone analogs, with a particular focus on their antifungal and cytotoxic properties. By examining key structural modifications and their impact on efficacy, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future synthesis and development efforts. The inclusion of detailed experimental protocols serves as a practical resource for the validation and exploration of these and similar compounds.
The Rationale for Fluorination in Propiophenone Scaffolds
The introduction of fluorine atoms into a drug candidate can profoundly alter its physicochemical and biological properties.[1] Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] In the context of propiophenone and its derivatives, such as chalcones, these modifications have been shown to potentiate a range of biological effects, from antimicrobial to anticancer activities.[2][3] The 2',4'-difluoro substitution pattern, in particular, has been a recurring motif in the design of bioactive compounds, making it a compelling starting point for a comparative analysis of its analogs.
Comparative Antifungal Activity
A significant body of research has highlighted the potential of fluorinated propiophenone derivatives, especially chalcones, as potent antifungal agents.[4][5][6] The α,β-unsaturated keto functionality in chalcones is a key pharmacophore, and substitutions on the aromatic rings can modulate their activity.[6]
To provide a clear comparison, the following table summarizes the in vitro antifungal activity of various 2',4'-dihydroxychalcone and its analogs against different fungal strains. While specific data for 2',4'-difluoro-2,2-dimethylpropiophenone is not available in the public domain, the data on structurally related chalcones provides valuable insights into the potential of this class of compounds.
| Compound/Analog | Fungal Strain | Activity Metric (MIC/IC50) | Reference |
| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | 8 µg/mL (inhibited radial growth by 20%) | [5][7] |
| 2',4'-Dichloro-chalcone | Fusarium tricinctum | - | [6] |
| 2',4'-Dichloro-chalcone | Trichothecium roseum | - | [6] |
| Chalcone with 4-chloro substitution | Microsporum gypseum | Superior to ketoconazole | [3] |
| Unsubstituted Chalcone | Microsporum gypseum | Superior to ketoconazole | [3] |
Key Insights from Antifungal Data:
-
The presence of halogen substituents, such as chlorine, on the chalcone scaffold appears to be beneficial for antifungal activity.[6]
-
Even simple, unsubstituted chalcones can exhibit potent antifungal effects, suggesting the core structure is a strong contributor to the observed activity.[3]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel synthetic compounds.[8][9]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.
Materials:
-
Test compounds
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile PBS
-
Vortex mixer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow fungal strains on appropriate agar plates.
-
Collect fungal cells/spores and suspend them in sterile PBS.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer.[8]
-
Dilute the stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI 1640 medium in the 96-well plates.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Cytotoxic Activity
Fluorinated propiophenone analogs, particularly chalcones, have also demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.
The following table presents a comparison of the cytotoxic activity of different fluorinated compounds, providing insights into their structure-activity relationships.
| Compound/Analog | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Fluorinated Chalcone 2a | HepG2 (Hepatocellular Carcinoma) | 67.51 ± 2.26 µM | [11] |
| Other Fluorinated Chalconoids | HepG2 (Hepatocellular Carcinoma) | 67.51-108.20 µM | [11] |
| Fluorinated Schiff base 6 (5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 µM | [12] |
| Fluorinated Schiff base 5 (2 fluorine atoms) | A549 (Lung Carcinoma) | Strong antiproliferative effect | [12] |
Key Insights from Cytotoxicity Data:
-
The degree of fluorination can significantly impact cytotoxic potency, as seen in the comparison of fluorinated Schiff bases.[12]
-
Fluorinated chalcones exhibit cytotoxic activity against liver cancer cells, with some analogs showing promising IC50 values.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14]
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol-DMSO mixture)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).[15]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 2',4'-difluoro-propiophenone analogs is intrinsically linked to their chemical structure. The analysis of structure-activity relationships (SAR) provides a framework for understanding how specific molecular features influence efficacy and for designing more potent and selective compounds.[17][18]
Key SAR Observations:
-
Halogenation: The presence and position of halogen atoms on the aromatic rings are critical. Dichloro-substituted chalcones have shown high fungicidal activity.[6]
-
α,β-Unsaturated Carbonyl System: This Michael acceptor is a key feature in many biologically active chalcones, believed to be involved in covalent interactions with biological nucleophiles.[6]
-
Hydroxylation Patterns: Hydroxylation, particularly at the 2' and 4' positions of the A-ring in chalcones, has been associated with potent antifungal activity.[5][19]
Proposed Mechanism of Action:
While the precise mechanisms of action can vary, many chalcones and related compounds are thought to exert their biological effects through multiple pathways. In the context of antifungal activity, 2',4'-dihydroxychalcone has been shown to inhibit Heat Shock Protein 90 (Hsp90), a crucial molecular chaperone involved in fungal stress responses and drug resistance.[5][7] Inhibition of Hsp90 can disrupt the calcineurin signaling pathway, which is essential for fungal virulence.
Hsp90-Calcineurin Pathway Inhibition by a Chalcone Analog
Caption: Proposed mechanism of antifungal action via Hsp90 inhibition.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of fluorinated propiophenone analogs, with a focus on chalcone derivatives due to the availability of public data. The evidence suggests that strategic fluorination and other substitutions on the propiophenone scaffold can lead to potent antifungal and cytotoxic agents. The detailed experimental protocols included herein offer a practical resource for researchers to validate these findings and explore novel analogs.
Future research should aim to synthesize and evaluate this compound and its direct analogs to provide a more direct comparison and to fully elucidate the contribution of the gem-dimethyl group to the observed biological activities. Further mechanistic studies are also warranted to identify the specific molecular targets and pathways modulated by these promising compounds.
References
[4] Akber, A., et al. (2022). 2,4-Diacetylphloroglucinol Modulates Candida albicans Virulence. PubMed. Available at: [Link] [20] Chen, Y.-F., et al. (2017). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed. Available at: [Link] [12] Ceylan, S., et al. (2022). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. National Institutes of Health. Available at: [Link] [1] Rane, J. S., et al. (2001). A new class of 1,3-diphenylprop-2-yn-1-ones possessing a p-MeSO2 COX-2 phamacophore on the C-3 phenyl ring was designed for evaluation as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). PubMed. Available at: [Link] [19] Sim, S. P., et al. (2021). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. MDPI. Available at: [Link] [21] El-Gazzar, A. R. B. A., et al. (2016). Synthesis and Biological Evaluation of New Dipyridylpteridines, Lumazines, and Related Analogues. ResearchGate. Available at: [Link] [13] Szafraniec-Szczęsny, J., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link] [17] Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available at: [Link] [22] Das, P. K., & Ganguly, S. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link] [8] Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. National Institutes of Health. Available at: [Link] [5] Kim, J., et al. (2015). In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. National Institutes of Health. Available at: [Link] [9] Gaskins, S. E., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health. Available at: [Link] [16] National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. National Institutes of Health. Available at: [Link] [6] Zhang, H., et al. (2022). The 2′,4′-Dichloro-chalcone Inhibits the In Vitro Growth and Pathogenicity of Fusarium tricinctum and Trichothecium roseum by Activating Cyanide-Resistant Respiration. MDPI. Available at: [Link] [23] Ojima, I., & Kuznetsova, L. (2012). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. National Institutes of Health. Available at: [Link] [24] Farhadi, F., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. MDPI. Available at: [Link] [2] Liu, J., et al. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. PubMed. Available at: [Link] [7] Kim, J., et al. (2015). In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. PubMed. Available at: [Link] [25] de Oliveira, M. A., et al. (2023). Species Identification, Virulence Factors, and Antifungal Resistance in Clinical Candida Isolates from ICU Patients. MDPI. Available at: [Link] [15] Das, P. K., & Ganguly, S. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link] [11] Nguyen, H. T., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Available at: [Link] [3] Talele, T. T., et al. (2010). Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations. ResearchGate. Available at: [Link] [14] Berridge, M. V., et al. (2021). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link] [26] Fershtat, L. L., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. Available at: [Link] [27] Anonymous. (n.d.). Antifungal Susceptibility Testing. S159. Available at: [Link] [28] Kulcsár, G., et al. (2001). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. PubMed. Available at: [Link] [29] Afonso, C., et al. (2023). Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. MDPI. Available at: [Link] [30] Orfali, R., et al. (2020). In vitro cytotoxic activity of novel protoflavone analogs - Selectivity towards a multidrug resistant cancer cell line. ResearchGate. Available at: [Link] [18] Kumar, V., et al. (2019). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate. Available at: [Link] [10] de-Souza-Silva, C. M., et al. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]
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The Synthesis of 2',4'-Difluoro-2,2-dimethylpropiophenone: A Comparative Cost-Benefit Analysis of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The production of 2',4'-Difluoro-2,2-dimethylpropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates the selection of an optimal synthetic route that balances economic viability with efficiency, safety, and environmental impact. This guide provides an in-depth comparative analysis of the most viable synthetic strategies for this valuable propiophenone derivative, offering detailed experimental protocols, a thorough cost-benefit analysis, and expert insights to inform your process development decisions.
Introduction
This compound, with its distinct difluorinated aromatic ring and sterically hindered ketone moiety, presents unique challenges and considerations in its synthesis. The selection of a synthetic pathway is a critical decision that directly impacts the overall cost, scalability, and sustainability of the final active pharmaceutical ingredient (API). This guide will focus on a comparative analysis of two primary and highly plausible synthetic methodologies: the classical Friedel-Crafts acylation and the versatile Grignard reaction. Each route will be dissected in terms of its chemical principles, procedural intricacies, and a comprehensive evaluation of its associated costs, benefits, and operational challenges.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. In the context of synthesizing this compound, this approach involves the electrophilic aromatic substitution of 1,3-difluorobenzene with pivaloyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1]
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of pivaloyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich 1,3-difluorobenzene ring. The fluorine atoms are deactivating, yet ortho-, para-directing. The acylation is expected to occur predominantly at the 4-position, para to one fluorine and ortho to the other, due to a combination of electronic and steric effects. The use of excess 1,3-difluorobenzene can also serve as the reaction solvent, which can simplify the process and potentially improve yields.[2]
Experimental Protocol
Materials:
-
1,3-Difluorobenzene (99%)
-
Pivaloyl chloride (99%)
-
Anhydrous aluminum chloride (99.9%)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add 1,3-difluorobenzene (1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition of 1,3-difluorobenzene, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Logical Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.
Route 2: Grignard Reaction
The Grignard reaction offers a powerful alternative for the formation of carbon-carbon bonds.[3] In this synthetic approach, a Grignard reagent is first prepared from a halo-substituted 1,3-difluorobenzene. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a suitable pivaloyl derivative.
Mechanistic Rationale
The synthesis would commence with the formation of 2,4-difluorophenylmagnesium halide from the corresponding 1-bromo-2,4-difluorobenzene or 1-iodo-2,4-difluorobenzene and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagent would then be reacted with pivaloyl chloride. The Grignard reagent will add to the carbonyl group of the acid chloride to form a tetrahedral intermediate, which then collapses to give the desired ketone. A second equivalent of the Grignard reagent can potentially react with the newly formed ketone, leading to a tertiary alcohol as a byproduct. Careful control of stoichiometry and reaction temperature is therefore crucial.
Experimental Protocol (Hypothetical)
Materials:
-
1-Bromo-2,4-difluorobenzene (98%)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Pivaloyl chloride (99%)
-
Saturated ammonium chloride solution
-
Standard laboratory glassware for anhydrous and inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of pivaloyl chloride (0.9 equivalents) in anhydrous diethyl ether dropwise, maintaining the low temperature to minimize side reactions.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Logical Workflow for Grignard Reaction
Caption: Workflow for the synthesis of this compound via a Grignard Reaction.
Cost-Benefit Analysis
The choice between Friedel-Crafts acylation and a Grignard-based synthesis hinges on a multi-faceted analysis of cost, efficiency, safety, and environmental considerations.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Raw Material Cost | Moderate. Key costs are 1,3-difluorobenzene[4][5][6], pivaloyl chloride[7], and anhydrous aluminum chloride[8]. 1,3-difluorobenzene is a relatively common starting material. | Potentially Higher. Requires a pre-halogenated difluorobenzene (e.g., 1-bromo-2,4-difluorobenzene), which is generally more expensive than 1,3-difluorobenzene. Magnesium is inexpensive. |
| Yield & Purity | Good to Excellent. Typically provides high yields (often >80%) of the desired product with predictable regioselectivity.[2] Purity is generally high after standard purification. | Variable. Yield can be sensitive to reaction conditions and the purity of reagents. Over-addition of the Grignard reagent can lead to the formation of a tertiary alcohol byproduct, complicating purification and reducing the yield of the desired ketone. |
| Scalability | Well-established for industrial scale. The process is robust and widely used in industry. However, the handling of large quantities of AlCl₃ and the management of HCl off-gas and aqueous waste streams can be challenging. | More Challenging to Scale. The initiation of the Grignard reaction can be difficult to control on a large scale, posing a risk of runaway reactions.[1] The strict requirement for anhydrous conditions can also be difficult to maintain in large reactors. |
| Safety & Handling | Hazardous. Anhydrous aluminum chloride is corrosive and reacts violently with water. The reaction generates corrosive HCl gas. The use of chlorinated solvents like dichloromethane poses environmental and health risks. | Highly Hazardous. Grignard reagents are highly flammable, pyrophoric in some cases, and react violently with water and protic solvents.[1][9] The use of highly flammable ethereal solvents is a significant fire hazard. The reaction is exothermic and can be difficult to control.[10] |
| Environmental Impact | Moderate to High. The use of stoichiometric amounts of AlCl₃ generates significant amounts of aluminum-containing aqueous waste, which requires treatment. The use of halogenated solvents is also a concern.[11] | Moderate. The main waste stream is magnesium salts, which are generally less harmful than aluminum salts. However, the use of large volumes of volatile and flammable organic solvents is a significant environmental concern. Greener variations of the Grignard reaction are being developed.[12] |
| Operational Simplicity | Relatively Straightforward. The procedure is well-documented and does not require an inert atmosphere for the entire process, although anhydrous conditions are necessary. | Complex. Requires strict anhydrous and inert atmosphere conditions throughout the process.[13][14] The initiation of the Grignard reagent can be inconsistent. |
Conclusion and Recommendations
For the synthesis of this compound, the Friedel-Crafts acylation route is generally the more advantageous choice, particularly for larger-scale production. Its primary benefits lie in the use of more readily available and less expensive starting materials, generally higher and more reliable yields, and a more straightforward and scalable procedure.
While the Grignard reaction offers a powerful synthetic tool, its application in this specific synthesis is hampered by the higher cost of the starting halo-difluorobenzene, the potential for side reactions that lower the yield, and significant safety and scalability challenges associated with the handling of highly reactive and flammable organometallic reagents.
For research and development purposes, where small quantities are required and cost is less of a concern, the Grignard route may be a viable option, especially if a specific isomer is desired that cannot be obtained through the Friedel-Crafts reaction. However, for process development and manufacturing, the robustness and economic favorability of the Friedel-Crafts acylation make it the superior and recommended pathway.
Future research may focus on developing greener Friedel-Crafts methodologies, such as the use of solid acid catalysts to replace aluminum chloride, thereby reducing the environmental impact and simplifying the workup procedures.
References
- Google Patents.
-
American Chemical Society. Grignard Reaction. [Link]
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ResearchGate. What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. [Link]
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Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
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PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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IndiaMART. 1 3 Difluorobenzene - 372-18-9 Latest Price, Manufacturers & Suppliers. [Link]
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Zauba. 1 3 Difluorobenzene Imports. [Link]
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BusinessAnalytiq. Aluminum chloride price index. [Link]
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ResearchGate. Safety aspects of the process control of Grignard reactions. [Link]
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University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
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PMC - NIH. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
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Beyond Benign. Greener Grignard Reaction. [Link]-grignard-reaction/)
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Navigating Molecular Similarity: A Comparative Guide to Cross-Reactivity Studies of 2',4'-Difluoro-2,2-dimethylpropiophenone
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the specificity of analytical methods is paramount. For novel compounds such as 2',4'-Difluoro-2,2-dimethylpropiophenone, a synthetic intermediate or potential pharmacophore, understanding its potential to cross-react with structurally similar molecules is a critical aspect of safety, quality control, and assay development. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, comparing its analytical signature against potential synthetic precursors, metabolites, and analogs.
At its core, cross-reactivity assessment is a process of analytical interrogation. We are essentially asking: how well can our detection method distinguish our target molecule from its close relatives? The answer to this question has profound implications, from ensuring the purity of a drug substance to the validity of a diagnostic assay. This guide will navigate the principles behind selecting potential cross-reactants, detail robust experimental protocols for their evaluation, and provide a framework for interpreting the resulting data, all grounded in established scientific and regulatory principles.
The Rationale for Cross-Reactivity Evaluation
This compound is a ketone with a difluorinated phenyl ring and a neopentyl-like group. Its potential for cross-reactivity is primarily dictated by these structural features. During its synthesis, impurities with slight variations may arise. Similarly, in a biological system, metabolic processes could modify the molecule, creating derivatives that might interfere with analytical detection.[] Therefore, a thorough cross-reactivity study is a proactive measure to ensure analytical specificity.
The selection of compounds to be tested for cross-reactivity should be based on a sound scientific rationale, primarily driven by structural similarity and the potential for their presence in samples. For this compound, a logical panel of potential cross-reactants would include:
-
Synthetic Precursors and Intermediates: Molecules that are part of the synthetic pathway leading to the final product.
-
Potential Byproducts: Isomers or related substances that could be formed during synthesis.[2]
-
Metabolites: Compounds that may be formed through biological transformation, such as hydroxylation or demethylation.[3][4]
-
Structural Analogs: Molecules with similar core structures but variations in functional groups or substitution patterns.
Based on these principles, we have selected the following hypothetical compounds for our comparative study:
-
Compound A: 2',4'-Difluoropropiophenone: Lacks the dimethyl groups, representing a potential synthetic precursor or impurity.
-
Compound B: 4'-Fluoro-2,2-dimethylpropiophenone: A singly fluorinated analog to assess the impact of the second fluorine atom on recognition.
-
Compound C: 2',4'-Dichloro-2,2-dimethylpropiophenone: A chlorinated analog to evaluate halogen specificity.
-
Compound D: 2',4'-Difluoro-2-methylpropiophenone: Missing one of the methyl groups, to test the steric influence of the dimethyl moiety.
Comparative Analysis Methodologies
To comprehensively assess cross-reactivity, a multi-pronged approach employing different analytical techniques is recommended. Here, we will focus on two widely used and complementary methods: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Competitive ELISA: A High-Throughput Screening Tool
Competitive ELISA is a highly sensitive immunoassay ideal for detecting small molecules (haptens) like this compound.[5] The principle relies on the competition between the free analyte in a sample and a labeled analyte conjugate for a limited number of specific antibody binding sites.[6] A higher concentration of the free analyte results in a lower signal from the labeled conjugate, allowing for quantification.
Sources
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Is it true that small molecules can not be detected by the immunoassay kit? - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 6. US20080305559A1 - Non-Competitive Immunoassays to Detect Small Molecules - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Synthesis of 2',4'-Difluoro-2,2-dimethylpropiophenone: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated compounds in pharmaceuticals necessitates a thorough understanding of their safe handling. This guide provides essential safety and logistical information for working with 2',4'-Difluoro-2,2-dimethylpropiophenone, a fluorinated aromatic ketone. By understanding the underlying principles of its reactivity and potential hazards, you can establish a self-validating system of protocols that ensures the safety of your laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Fluorinated Ketones
The fluorine atoms on the aromatic ring enhance the electrophilic nature of the carbonyl carbon, potentially increasing its reactivity. Furthermore, like many halogenated organic compounds, incomplete combustion can produce toxic byproducts. Therefore, a rigorous risk assessment is the foundational step before any handling of this compound.
Table 1: Inferred Hazard Profile of this compound
| Hazard Statement | GHS Classification | Implication for Handling |
| Harmful if swallowed | Acute Toxicity (Oral), Category 4 | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Prevent skin contact. Wear appropriate chemical-resistant gloves and a lab coat. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | Protect eyes from splashes. Wear chemical safety goggles or a face shield. |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat 3 | Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dusts or vapors. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles when there is a higher risk of splashing or when handling larger quantities.
-
Skin and Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned. Full-length pants and closed-toe shoes are also required.
-
Hand Protection: The choice of gloves is paramount. Given the aromatic ketone structure, gloves with high resistance to organic solvents are necessary. While disposable nitrile gloves offer some protection against incidental contact, for prolonged handling, consider heavier-duty gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving can provide an additional layer of safety.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the reproducibility of your experiments.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. The work surface should be clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE before entering the designated work area.
-
Weighing: Use a tared, sealed container for weighing to minimize contamination of the balance and the surrounding area. If transferring from a larger stock bottle, use a clean spatula.
Dissolution and Reaction Setup
-
Solvent Selection: Choose your solvent based on the experimental requirements, ensuring it is compatible with the compound and subsequent reaction conditions.
-
Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, gentle agitation or sonication can be used to aid dissolution.
-
Reaction Assembly: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed.
The following diagram illustrates a safe workflow for handling this compound.
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan: Responsible Management of Halogenated Waste
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste[2]. Improper disposal can lead to environmental contamination.
Waste Segregation
-
Halogenated vs. Non-Halogenated: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste. The cost of disposing of halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the release of harmful byproducts[3][4].
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) in a designated, lined container. Liquid waste should be collected in a sealed, compatible container.
Decontamination and Disposal Procedures
-
Reaction Quenching: At the end of your experiment, safely quench the reaction mixture according to your established protocol.
-
Waste Collection: Transfer all liquid waste containing the fluorinated compound into the designated "Halogenated Organic Waste" container.
-
Glassware Decontamination: Rinse all glassware that has come into contact with the compound with a suitable solvent (e.g., acetone). The first rinse should be collected as halogenated waste. Subsequent rinses can be managed as non-halogenated waste, depending on your institution's specific guidelines.
-
Disposal of Solid Waste: Place all contaminated solid materials, including used gloves and weighing paper, into the designated solid halogenated waste container.
-
Labeling and Storage: Ensure all waste containers are properly labeled with the contents and stored in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department. Never dispose of halogenated organic compounds down the drain[3].
By adhering to these guidelines, you can create a safe and efficient workflow for handling this compound, fostering a culture of safety and responsibility within your research environment.
References
-
Unknown. hazardous waste segregation. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Purdue University Department of Chemistry. Fluorine Safety. [Link]
-
Airgas. Fluorine Safety Data Sheet. [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
